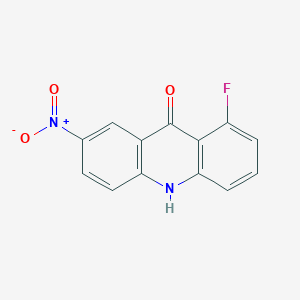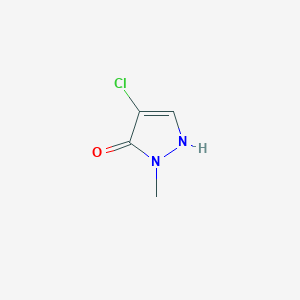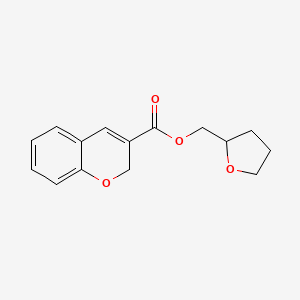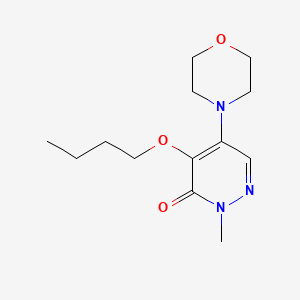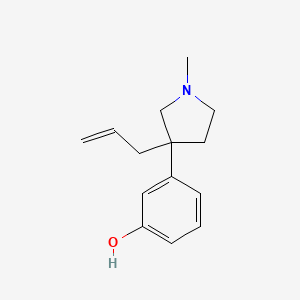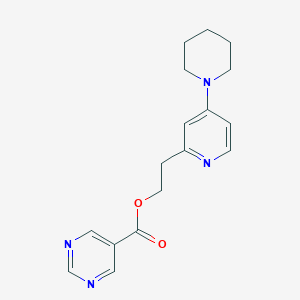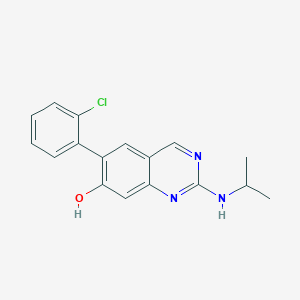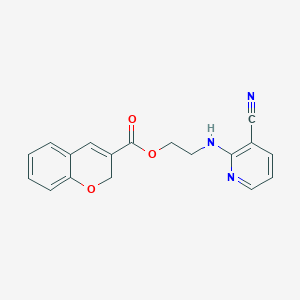
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural motifs of pyridine, chromene, and carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanopyridine with an appropriate amine to form the intermediate, which is then reacted with 2H-chromene-3-carboxylate under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Amino-3-cyano-4H-chromenes: Known for their pharmacological properties and used in drug discovery.
Pyrazole Derivatives: Extensively studied for their biological activities and synthetic applications
Uniqueness: 2-((3-Cyanopyridin-2-yl)amino)ethyl 2H-chromene-3-carboxylate stands out due to its unique combination of structural motifs, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H15N3O3 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
2-[(3-cyanopyridin-2-yl)amino]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H15N3O3/c19-11-14-5-3-7-20-17(14)21-8-9-23-18(22)15-10-13-4-1-2-6-16(13)24-12-15/h1-7,10H,8-9,12H2,(H,20,21) |
Clé InChI |
VCKBJDKTXRGUAP-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCNC3=C(C=CC=N3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


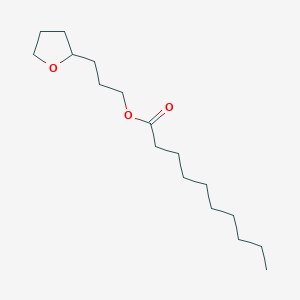

![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
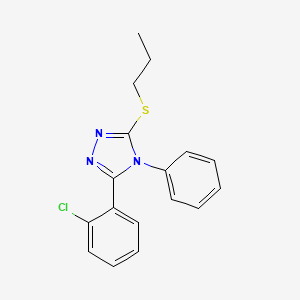
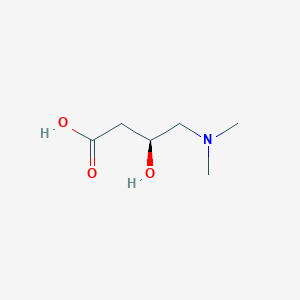
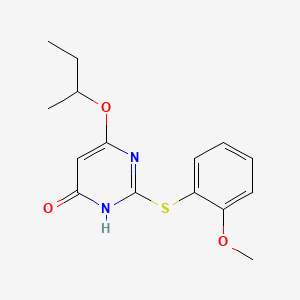
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)
